molecular formula C13H17NOSi B11878820 2-Methyl-8-((trimethylsilyl)oxy)quinoline

2-Methyl-8-((trimethylsilyl)oxy)quinoline

Cat. No.: B11878820
M. Wt: 231.36 g/mol
InChI Key: IGYGHSINJLASEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-((trimethylsilyl)oxy)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the second position and a trimethylsilyloxy group at the eighth position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-((trimethylsilyl)oxy)quinoline typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation processes where the quinoline derivative is treated with trimethylsilyl chloride under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-((trimethylsilyl)oxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

2-Methyl-8-((trimethylsilyl)oxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-((trimethylsilyl)oxy)quinoline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The trimethylsilyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-((trimethylsilyl)oxy)quinoline is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Biological Activity

2-Methyl-8-((trimethylsilyl)oxy)quinoline is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a methyl group at the 2-position and a trimethylsilyl ether at the 8-position. This modification can influence the compound's solubility, stability, and reactivity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H15N1O1Si
Molecular Weight219.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Case Study: Antibacterial Activity

In a study conducted by Lee et al. (2022), the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results suggest that the trimethylsilyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and antibacterial efficacy .

Anticancer Properties

The anticancer potential of quinoline derivatives has garnered significant attention. This compound has shown promise in inhibiting cancer cell proliferation.

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, in vitro studies on HeLa cells revealed:

  • Caspase Activation : Increased levels of cleaved caspases were observed.
  • Cell Cycle Arrest : A significant accumulation of cells in the G1 phase was noted.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1570
MCF-72065
A5492560

These findings indicate that the compound could serve as a lead for developing novel anticancer agents .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective properties of quinoline derivatives. Specifically, this compound has been shown to modulate neuroinflammation.

Research Findings

A study by Admoni-Elisha et al. (2021) reported that this compound could reduce microglial activation in response to amyloid-beta exposure, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Properties

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

IUPAC Name

trimethyl-(2-methylquinolin-8-yl)oxysilane

InChI

InChI=1S/C13H17NOSi/c1-10-8-9-11-6-5-7-12(13(11)14-10)15-16(2,3)4/h5-9H,1-4H3

InChI Key

IGYGHSINJLASEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O[Si](C)(C)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.